molecular formula C17H27N3O3S2 B4502522 N-[2-(dimethylamino)ethyl]-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide

N-[2-(dimethylamino)ethyl]-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide

Cat. No.: B4502522
M. Wt: 385.5 g/mol
InChI Key: QRBKZZYIEPNHID-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H27N3O3S2 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.14938408 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiallergy Activity

Research on derivatives of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, closely related to the compound , has demonstrated potential antiallergy activities. These compounds were synthesized and evaluated, showing activity in the passive foot anaphylaxis assay, a model for detecting compounds with antiallergic activity, though no activity was observed in the guinea pig anaphylaxis assay for the derivatives tested at a specific dosage D. A. Walsh et al., 1990.

Anti-Acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share structural similarities with the target compound, have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. The introduction of bulky moieties and certain groups significantly enhanced their activity, highlighting their potential as potent inhibitors of AChE and, subsequently, as potential antidementia agents H. Sugimoto et al., 1990.

Synthesis of Novel Nonproteinogenic Amino Acids

The compound's framework has facilitated the synthesis of novel N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives. These non-natural amino acids, incorporating both an N-ethyl and an α,β-dehydro moiety, have been synthesized through innovative routes, expanding the repertoire of available amino acids for research and development L. Monteiro et al., 2010.

Development of Photosensitive Polyimides

Soluble polyimides with pendant carboxyl groups have been developed using a direct polycondensation method. These polyimides, when blocked with photopolymerizable (meth)acrylamides, exhibit negative-tone behavior upon near-UV irradiation. This development is crucial for creating materials with fine patterns, demonstrating the compound's role in advancing materials science, particularly in the field of photoresist materials T. Fukushima et al., 2003.

Fluorescent Molecular Probes Development

The compound has been involved in the synthesis of new fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, correlated with solvent polarity. Such properties make them suitable for developing ultrasensitive fluorescent molecular probes for studying biological events and processes, highlighting the compound's contribution to biochemistry and molecular biology Z. Diwu et al., 1997.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-(4-methylsulfanylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S2/c1-19(2)13-10-18-17(21)14-8-11-20(12-9-14)25(22,23)16-6-4-15(24-3)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBKZZYIEPNHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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